

Spectroscopic Profile of Xerophilusin G: A Technical Guide

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Compound of Interest		
Compound Name:	Xerophilusin G	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Xerophilusin G, an ent-kaurane diterpenoid isolated from Isodon enanderianus, represents a class of natural products with significant biological activities. The structural elucidation of such complex molecules relies heavily on a comprehensive analysis of their spectroscopic data. This technical guide provides a detailed overview of the spectroscopic data expected for **Xerophilusin G**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited public availability of the complete raw data from the primary literature, this guide presents a composite of known information for **Xerophilusin G** and illustrative data from closely related analogs to demonstrate the expected spectroscopic characteristics and data presentation. Detailed experimental protocols for acquiring and analyzing such data are also provided, along with logical workflow diagrams to guide researchers in the structural determination of similar natural products.

Introduction

Ent-kaurane diterpenoids are a large and structurally diverse family of natural products, many of which are isolated from the genus Isodon. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties. **Xerophilusin G**, isolated from the aerial parts of Isodon enanderianus, is a member of this family. Its structural characterization is crucial for understanding its chemical properties and potential for drug development.



This document serves as a technical resource for researchers, providing a framework for the interpretation of the spectroscopic data of **Xerophilusin G** and related compounds.

Physicochemical Properties of Xerophilusin G

While the complete spectroscopic data for **Xerophilusin G** is not readily available in the public domain, some of its fundamental properties have been reported.

Property	Value	Source
Molecular Formula	C22H30O8	[1]
CAS Number	304642-94-2	[1]
Class	ent-Kaurane Diterpenoid	[1]
Source	Isodon enanderianus	[1][2]

Spectroscopic Data (Illustrative)

The following tables present illustrative ¹H and ¹³C NMR data and Mass Spectrometry data. It is critical to note that the specific chemical shifts and coupling constants for **Xerophilusin G** are not publicly available. The data presented below is from a closely related ent-kaurane diterpenoid, Enanderianin K, also isolated from Isodon enanderianus, to serve as a representative example for this class of compounds.

¹H NMR Data (Illustrative Example: Enanderianin K)

Solvent: C₅D₅N, 400 MHz



Position	δ (ppm)	Multiplicity	J (Hz)
1α	2.05	m	
1β	2.58	m	
2α	1.85	m	
2β	2.10	m	
3α	1.65	m	
3β	1.95	m	
5	3.25	d	8.0
6α	5.15	dd	8.0, 4.0
6β	4.85	d	4.0
9	2.80	m	
11α	2.15	m	
11β	2.30	m	
12α	1.75	m	
12β	1.90	m	
13	3.40	m	
14α	1.55	m	
14β	1.70	m	
17a	5.25	S	
17b	5.10	s	<u></u>
18-CH₃	1.20	s	
19-CH₃	1.15	s	
20	4.50	d	12.0
4.75	d	12.0	



OAc 2.10 s

¹³C NMR Data (Illustrative Example: Enanderianin K)

Solvent: C₅D₅N, 100 MHz



Position	δ (ppm)	Туре
1	38.5	CH ₂
2	28.0	CH ₂
3	35.5	CH ₂
4	39.0	С
5	55.0	СН
6	75.0	СН
7	205.0	С
8	60.0	С
9	62.0	СН
10	42.0	С
11	22.0	CH ₂
12	30.0	CH ₂
13	45.0	СН
14	25.0	CH₂
15	210.0	С
16	150.0	С
17	115.0	CH ₂
18	25.0	CH₃
19	20.0	CH₃
20	65.0	CH ₂
OAc (C=O)	170.0	С
OAc (CH ₃)	21.0	CH₃



Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For **Xerophilusin G**, the molecular formula is established as C₂₂H₃₀O₈.

lon	Calculated m/z	Observed m/z
[M+H]+	423.1968	Data not available
[M+Na]+	445.1787	Data not available

Experimental Protocols

The following are detailed methodologies representative of the techniques used for the isolation and spectroscopic analysis of ent-kaurane diterpenoids from Isodon species.

Isolation of Xerophilusin G

- Extraction: The air-dried and powdered aerial parts of Isodon enanderianus are exhaustively extracted with a solvent system such as 70% aqueous acetone at room temperature.
- Partitioning: The resulting extract is concentrated under reduced pressure and then
 partitioned successively with solvents of increasing polarity, for example, petroleum ether,
 chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatography: The fraction containing the diterpenoids of interest (typically the ethyl acetate fraction) is subjected to repeated column chromatography.
 - Initial Separation: Macroporous resin (e.g., D101) or silica gel column chromatography is used for initial fractionation, eluting with a gradient of methanol in water or a gradient of ethyl acetate in hexane.
 - Fine Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients) to yield pure Xerophilusin G.



NMR Spectroscopy

- Sample Preparation: A sample of pure Xerophilusin G (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₅D₅N, or DMSO-d₀) in a 5 mm NMR tube.
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz).

1D NMR:

- ¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- ¹³C NMR: Proton-decoupled carbon spectra are acquired to determine the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

- COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Mass Spectrometry

Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF)
 or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

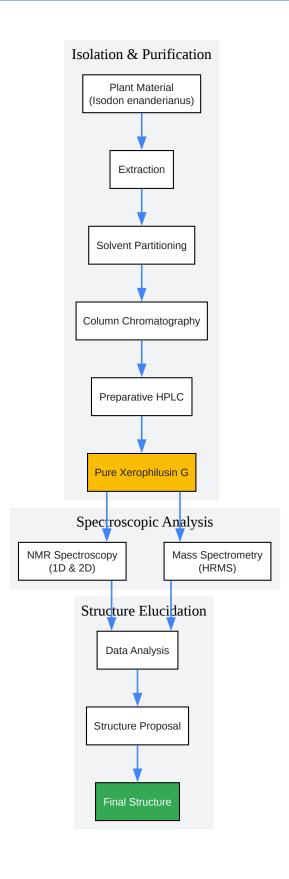


- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio
 (m/z) of the molecular ions (e.g., [M+H]+, [M+Na]+) is measured with high accuracy. This
 allows for the unambiguous determination of the elemental composition.
- Tandem MS (MS/MS): Fragmentation analysis can be performed to obtain structural information by isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide clues about the different structural motifs within the molecule.

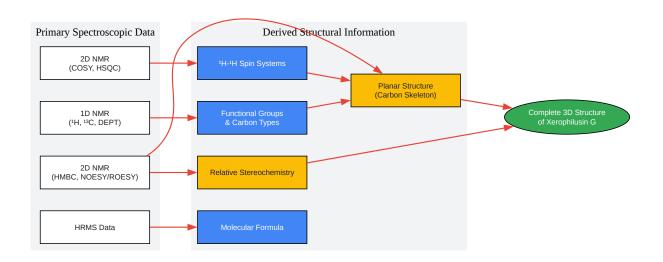
Mandatory Visualizations

The following diagrams illustrate the typical workflows and logical relationships involved in the spectroscopic analysis of a natural product like **Xerophilusin G**.









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